MVUKDQDMGIMFPT-LXSSEUBVSA-N
Description
The compound corresponding to the InChIKey MVUKDQDMGIMFPT-LXSSEUBVSA-N is identified as molybdenum(VI) oxosulfato complex, specifically MoO$3$·3SO$3$, a highly reactive inorganic species. This compound is synthesized via the reaction of molybdenum trioxide (MoO$3$) with potassium disulfate (K$2$S$2$O$7$) in molten salt media, forming a stable complex with a distorted octahedral geometry around the Mo$^{6+}$ center . Key structural features include bridging sulfate ligands and terminal oxo groups, as confirmed by Raman spectroscopy and X-ray diffraction studies . It exhibits exceptional thermal stability (decomposition >500°C) and solubility in sulfate melts, making it a critical catalyst in industrial oxidation processes, such as sulfur dioxide oxidation and hydrocarbon functionalization .
Properties
Molecular Formula |
C27H41N |
|---|---|
Molecular Weight |
379.632 |
InChI |
InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17?,18?,20?,21?,22?,23?,24?,25?,26-,27-/m0/s1 |
InChI Key |
MVUKDQDMGIMFPT-LXSSEUBVSA-N |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Molybdenum(VI) oxosulfato complexes exist in varied stoichiometries and structural configurations. Below is a detailed comparison of MoO$3$·3SO$3$ with analogous compounds:
Table 1: Comparative Analysis of Molybdenum(VI) Oxosulfato Complexes
Key Findings:
Structural Differences: MoO$3$·3SO$3$ adopts a monomeric structure with three bidentate sulfate ligands, whereas K$2$MoO$2$(SO$4$)$2$ forms edge-shared octahedral dimers . MoO$2$(SO$4$) exhibits a polymeric chain structure, reducing its solubility and catalytic accessibility .
Thermal Stability :
- The high thermal stability of MoO$3$·3SO$3$ (>500°C) is attributed to strong Mo–O–S bonding, surpassing K$2$MoO$2$(SO$4$)$2$ (~450°C) and MoO$2$(SO$4$) (380–400°C) .
Catalytic Performance :
- MoO$3$·3SO$3$ achieves 92% conversion in SO$2$ oxidation due to its high sulfate mobility and redox-active Mo centers . In contrast, MoO$ 2$(SO$_4$) shows lower activity (65%) due to structural rigidity .
Solubility :
- The solubility of MoO$3$·3SO$3$ in K$2$S$2$O$_7$ melts (0.85 mol/kg) is superior to other complexes, enhancing its utility in molten-salt catalytic systems .
Mechanistic and Application Insights
- Redox Activity : The Mo$^{6+}$/Mo$^{5+}$ redox couple in MoO$3$·3SO$3$ facilitates electron transfer in oxidation reactions, outperforming analogues with fewer sulfate ligands .
- Industrial Relevance : Its stability in corrosive sulfate melts makes it preferable for continuous catalytic processes, unlike MoO$2$(SO$4$) , which degrades under prolonged operation .
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